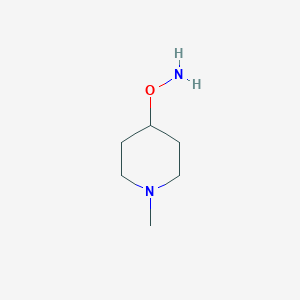
2-Amino-2-(4-aminophenyl)acetic acid
概要
説明
2-Amino-2-(4-aminophenyl)acetic acid is a compound that belongs to the class of phenylacetic acids. It is characterized by the presence of an amino group at the second position of the phenyl ring and another amino group attached to the acetic acid moiety. This compound is known for its role as a fungal metabolite produced by Colletotrichum gloeosporioides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-aminophenyl)acetic acid typically involves the reduction of 4-nitrophenylacetic acid. The process begins by adding water, 4-nitrophenylacetic acid, and acetic acid to a reactor. The mixture is stirred and heated to 90-95°C, followed by the gradual addition of iron powder. The reaction mixture is then refluxed for 2 hours . After cooling, the product is neutralized with sodium carbonate, filtered, and further purified by recrystallization .
Industrial Production Methods
For industrial production, the preparation method involves adding concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide into a reactor. The reaction mixture undergoes crystallization, filtration, and re-crystallization to obtain 4-nitrophenylacetonitrile. This intermediate is then subjected to further reactions involving sulfuric acid solution, glacial acetic acid, and skeletal nickel to yield this compound .
化学反応の分析
Types of Reactions
2-Amino-2-(4-aminophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
2-Amino-2-(4-aminophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various organic compounds.
Biology: Acts as a fungal metabolite and is involved in metabolic reactions in fungi.
Medicine: Investigated for its potential antimicrobial properties and its role in inhibiting colitis.
Industry: Utilized in the synthesis of monodispersed titanium oxide hybrid microspheres.
作用機序
The mechanism of action of 2-Amino-2-(4-aminophenyl)acetic acid involves its interaction with biological targets. It has been shown to interact with proton-coupled oligopeptide transporters, inhibiting the transport of labeled peptides . This interaction suggests its potential role in modulating peptide transport and related metabolic pathways.
類似化合物との比較
Similar Compounds
4-Aminophenylacetic acid: Similar structure but lacks the second amino group on the acetic acid moiety.
2-Aminophenylacetic acid: Similar structure but lacks the amino group on the phenyl ring.
4-Aminobenzoic acid: Contains an amino group on the benzene ring but lacks the acetic acid moiety.
Uniqueness
2-Amino-2-(4-aminophenyl)acetic acid is unique due to the presence of two amino groups, one on the phenyl ring and the other on the acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.
特性
IUPAC Name |
2-amino-2-(4-aminophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASNXLDNAKYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75176-85-1 | |
| Record name | 75176-85-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine](/img/structure/B3282562.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromo-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B3282569.png)
